molecular formula C12H16O2 B1271673 1-(4-Isobutoxyphenyl)ethanone CAS No. 24242-97-5

1-(4-Isobutoxyphenyl)ethanone

Cat. No. B1271673
CAS RN: 24242-97-5
M. Wt: 192.25 g/mol
InChI Key: ACRYHNAGXRLMAC-UHFFFAOYSA-N
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Description

1-(4-Isobutoxyphenyl)ethanone is a chemical compound with the chemical formula C12H16O2 . It is also known as IBPE and is a fragrant organic compound.


Synthesis Analysis

A process for producing 1-(4-isobutylphenyl)ethanol by hydrogenation of 1-(4-isobutyl-phenyl)ethanone in the presence of a catalyst composition comprising copper has been described . This process involves reacting 1-(4-isobutylphenyl)ethanone with hydrogen in the presence of a catalyst composition comprising copper and one or more metals other than copper .


Molecular Structure Analysis

The molecular structure of 1-(4-Isobutoxyphenyl)ethanone is represented by the linear formula C12H16O2 . The InChI code for this compound is 1S/C12H16O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9H,8H2,1-3H3 .


Physical And Chemical Properties Analysis

1-(4-Isobutoxyphenyl)ethanone is a liquid at room temperature . It has a molecular weight of 192.26 . It is soluble in water, ethanol, isopropanol, and ether.

Scientific Research Applications

Phase Equilibrium Studies

Research on compounds closely related to 1-(4-Isobutoxyphenyl)ethanone, such as 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, focuses on their solid-liquid phase equilibrium. This includes studying their ternary phase diagrams in various solvents, which is crucial for understanding their separation and crystallization processes. Such studies are fundamental in chemical engineering and materials science (Li et al., 2019).

Mechanochemistry in Pharmaceuticals

Mechanochemistry explores the physical and chemical transformations of substances under mechanical force. Research involving the mechanochemical treatment of ibuprofen, a compound related to 1-(4-Isobutoxyphenyl)ethanone, shows its potential for detoxifying expired pharmaceuticals. This process leads to the formation of various degradation products, offering insights into environmentally friendly waste management methods for pharmaceuticals (Andini et al., 2012).

Synthesis and Characterization of Heterocycles

The synthesis of complex heterocycles using derivatives of 1-(4-Isobutoxyphenyl)ethanone is a significant area of research. These studies involve the preparation of various novel compounds, which are key in developing new pharmaceuticals, agrochemicals, and materials. The synthesized compounds are characterized using techniques like NMR, IR, and mass spectroscopy, contributing to the field of organic and medicinal chemistry (Moskvina et al., 2015).

Crystal Structure Analysis

The crystal structure analysis of compounds related to 1-(4-Isobutoxyphenyl)ethanone, like 1-(4-methoxyphenyl)ethanone, provides insights into their molecular geometry and intermolecular interactions. This research is fundamental in crystallography and material science, aiding in the understanding of molecular packing and stability (Rao et al., 2014).

Photoremovable Protecting Groups

In organic chemistry, the development of photoremovable protecting groups using compounds similar to 1-(4-Isobutoxyphenyl)ethanone is crucial. These protecting groups are used to shield functional groups during chemical reactions and can be removed by light, which is pivotal in synthesizing complex organic molecules (Atemnkeng et al., 2003).

Safety And Hazards

The safety data sheet for 1-(4-Isobutoxyphenyl)ethanone indicates that it should be stored at room temperature . The material safety data sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name

1-[4-(2-methylpropoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRYHNAGXRLMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366312
Record name 1-(4-isobutoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Isobutoxyphenyl)ethanone

CAS RN

24242-97-5
Record name 1-(4-isobutoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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